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molecular formula C6H3BrF2O B066367 2-Bromo-4,5-difluorophenol CAS No. 166281-37-4

2-Bromo-4,5-difluorophenol

Cat. No. B066367
M. Wt: 208.99 g/mol
InChI Key: FCYZOOHWUOEAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252820B2

Procedure details

To a round bottom flask containing 2-bromo-4,5-difluorophenol (2.7 g, 12.9 mmol) and ammonium nickel sulfate (2.6 g, 6.46 mmol) is added dichloromethane (15 mL) at RT. A solution of 70% nitric acid (1.2 ml) is added dropwise and the slurry is stirred for 20 to 30 min. The mixture is then quenched with excess MgSO4, filtered and concentrated. The product is used in the next step without purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[OH:10].[N+:11]([O-])([OH:13])=[O:12]>S([O-])([O-])(=O)=O.[Ni+].[NH4+].ClCCl>[Br:1][C:2]1[C:3]([OH:10])=[C:4]([N+:11]([O-:13])=[O:12])[C:5]([F:9])=[C:6]([F:8])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)O
Name
Quantity
2.6 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ni+].[NH4+]
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the slurry is stirred for 20 to 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then quenched with excess MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is used in the next step without purification

Outcomes

Product
Details
Reaction Time
25 (± 5) min
Name
Type
Smiles
BrC1=CC(=C(C(=C1O)[N+](=O)[O-])F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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